molecular formula C21H23N5O6 B12296185 [3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate

[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12296185
M. Wt: 441.4 g/mol
InChI Key: QLUZVLZNJMLEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate: is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes multiple functional groups such as acetoxy, amino, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the oxolan ring and subsequent acetylation. Key steps include:

    Formation of the Purine Base: This step involves the reaction of appropriate starting materials under controlled conditions to form the purine nucleus.

    Introduction of the Oxolan Ring: The oxolan ring is introduced through a cyclization reaction, often involving a nucleophilic substitution mechanism.

    Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxo and keto derivatives.

    Reduction: Reduction reactions can target the purine ring or the acetoxy groups, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis

Biology: In biological research, this compound may serve as a probe or ligand in studies involving nucleic acids and proteins. Its ability to interact with biological macromolecules can provide insights into molecular recognition and binding mechanisms.

Medicine: Potential medicinal applications include its use as a precursor for antiviral or anticancer agents. The compound’s structural features may enable it to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of [3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

[3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C21H23N5O6/c1-12(27)29-10-16-15(31-13(2)28)8-17(32-16)26-11-23-18-19(26)24-21(22)25-20(18)30-9-14-6-4-3-5-7-14/h3-7,11,15-17H,8-10H2,1-2H3,(H2,22,24,25)

InChI Key

QLUZVLZNJMLEJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.